2-Ethyl-2-phenalacetylguanidine Sulphate

Description

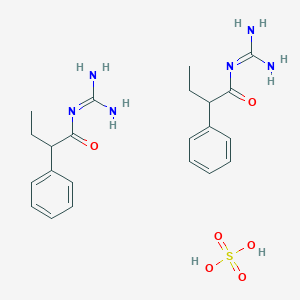

2-Ethyl-2-phenalacetylguanidine Sulphate is a synthetic organic compound characterized by a guanidine core substituted with ethyl, phenyl, and acetyl functional groups, paired with a sulfate counterion. Guanidine derivatives are known for their diverse pharmacological applications, including antiviral, antibacterial, and enzyme-inhibitory properties. The sulfate moiety likely enhances solubility, facilitating bioavailability in aqueous formulations. Current pharmacopeial standards emphasize rigorous impurity control and stability testing for such compounds, as exemplified by related guanidine derivatives .

Properties

Molecular Formula |

C22H32N6O6S |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

N-(diaminomethylidene)-2-phenylbutanamide;sulfuric acid |

InChI |

InChI=1S/2C11H15N3O.H2O4S/c2*1-2-9(10(15)14-11(12)13)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9H,2H2,1H3,(H4,12,13,14,15);(H2,1,2,3,4) |

InChI Key |

PKSDHDKOZAAWHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N=C(N)N.CCC(C1=CC=CC=C1)C(=O)N=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-phenalacetylguanidine Sulphate typically involves the reaction of ethylphenylmalonamide with guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Ethyl-2-phenalacetylguanidine Sulphate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-phenalacetylguanidine Sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Ethyl-2-phenalacetylguanidine Sulphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-phenalacetylguanidine Sulphate involves its interaction with specific molecular targets in the nervous system. It is believed to modulate the activity of neurotransmitters, thereby exerting its anticonvulsant effects. The compound may also interact with ion channels and receptors, influencing neuronal excitability and synaptic transmission .

Comparison with Similar Compounds

Guanidinethiouronium Ethanesulfonic Acid

- Chemical Class : Combines guanidine with thiouronium and ethanesulfonic acid groups.

- Key Differences : The absence of a sulfate group and presence of thiouronium may reduce aqueous solubility compared to 2-Ethyl-2-phenalacetylguanidine Sulphate.

2-Cyanoguanidine

- Chemical Class: Cyanoguanidine derivative lacking sulfur-containing groups.

- Impurity Limits : Listed in pharmacopeial testing but without explicit NMT thresholds .

- Pharmacological Role: Often used as a precursor in synthesizing antihypertensive agents (e.g., cimetidine).

Sulfate-Containing Compounds

Mesna (Sodium 2-Mercaptoethanesulfonate)

- Chemical Class : Sulfonic acid derivative with a mercapto group.

- Impurity Limits : Mesna Related Compound B (a degradation product) is restricted to NMT 5.0%, indicating stringent purity requirements .

- Pharmacological Use : Used clinically to prevent hemorrhagic cystitis during chemotherapy. Unlike 2-Ethyl-2-phenalacetylguanidine Sulphate, Mesna’s sulfonic acid group enhances reactivity with toxins, underscoring divergent mechanisms of action.

Magnesium Sulphate

- Chemical Class: Inorganic sulfate salt.

- Pharmacological Use: Demonstrates efficacy in postoperative analgesia when administered intravenously, with superior pain relief and prolonged sensory blockade compared to intrathecal routes .

- Key Contrast : While both compounds contain sulfate, magnesium sulphate’s mechanism revolves around NMDA receptor modulation, whereas 2-Ethyl-2-phenalacetylguanidine Sulphate’s guanidine core may target distinct biochemical pathways.

Comparative Data Table

Research Findings and Contradictions

- Impurity Control : Mesna’s strict impurity thresholds (e.g., 5.0% for Related Compound B) suggest higher sensitivity to degradation products compared to guanidine derivatives, which lack specified limits .

- Sulfate Efficacy: Magnesium sulphate’s route-dependent efficacy (intravenous > intrathecal) highlights the importance of sulfate’s pharmacokinetic behavior, a factor that may influence 2-Ethyl-2-phenalacetylguanidine Sulphate’s formulation strategies .

Notes on Evidence Limitations

- Pharmacological data for guanidine derivatives are sparse in the sources, limiting mechanistic comparisons.

- Contradictions arise in impurity management standards, with Mesna requiring tighter controls than other analogues, possibly due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.